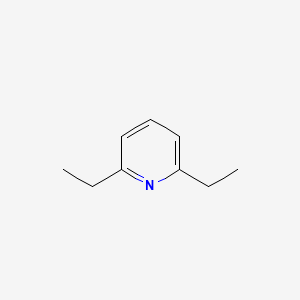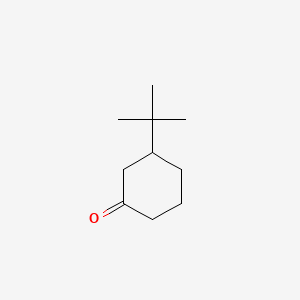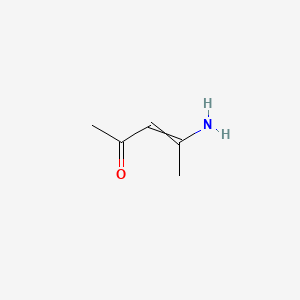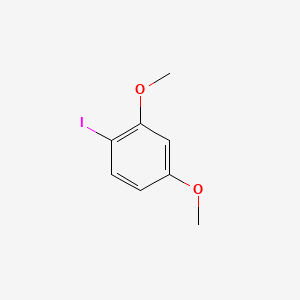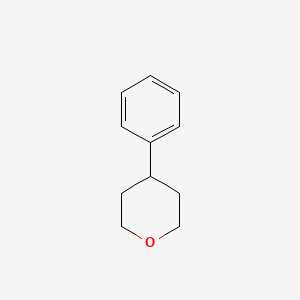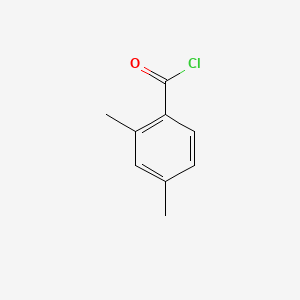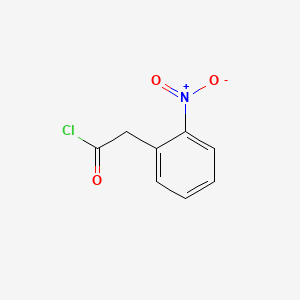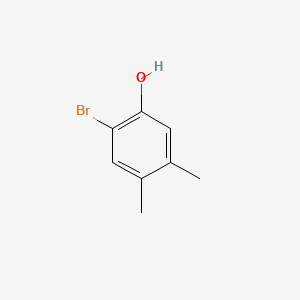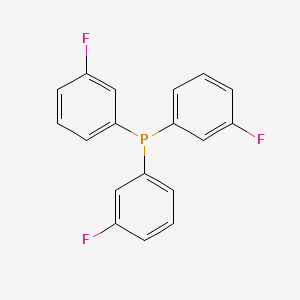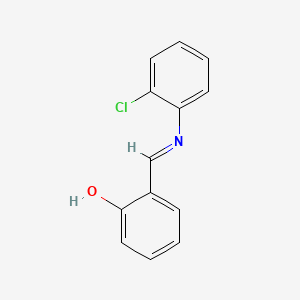
Salicylidene o-chloroaniline
Übersicht
Beschreibung
Salicylidene o-chloroaniline is a derivative of salicylideneaniline, a Schiff base known for its chromic properties, particularly photochromism and thermochromism. These compounds exhibit changes in color upon exposure to light or variations in temperature, respectively. Salicylideneaniline derivatives have been extensively studied due to their interesting optical properties and potential applications in various fields, including materials science and sensor technology .
Synthesis Analysis
The synthesis of salicylideneaniline derivatives, including those with o-chloroaniline groups, typically involves the reaction of salicylaldehyde with aniline derivatives. A highly stable NH salicylideneaniline can be prepared by reacting 1,3,5-triformylphloroglucinol with aniline derivatives, as confirmed by X-ray crystallographic data and NMR studies . Additionally, salicylideneaniline derivatives have been synthesized through a tandem Claisen rearrangement reaction, which provides a variety of products with different conformations .
Molecular Structure Analysis
The molecular structure of salicylideneaniline derivatives has been extensively characterized using X-ray crystallography. These studies have revealed that the NH form of salicylideneaniline is predominantly zwitterionic in crystals . The crystal structures of various derivatives show that the dihedral angles between the two benzene rings are crucial for their photochromic properties, with certain angles promoting or inhibiting photochromism . Furthermore, the presence of substituents like chlorine can influence the molecular conformation and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Salicylideneaniline derivatives undergo photochromic reactions upon photoirradiation, where they can switch between different forms with distinct colors. The thermochromic behavior is also notable, with changes in color observed upon cooling or heating . The presence of electron-donating and -withdrawing substituents on the azomethine group of salicylideneaniline significantly affects its basicity, which can influence its reactivity in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of salicylideneaniline derivatives are closely related to their molecular structure. The intramolecular hydrogen bonding and planarity of the molecules contribute to their thermochromic properties . The substituents on the benzene rings affect the dihedral angles and, consequently, the photochromic behavior of the crystals . Salicylideneaniline derivatives with a cobaltadithiolene backbone exhibit diverse structural features and electrochemical redox potentials, indicating their potential for use in electronic applications . Additionally, the conformationally locked derivatives show strong excited-state intramolecular proton transfer (ESIPT) fluorescence, which can be useful for pH sensing and other optical applications .
Wissenschaftliche Forschungsanwendungen
Anion Receptors
- Scientific Field : Chemistry
- Application Summary : Salicylidene o-chloroaniline is used in the creation of colorimetric and fluorimetric anion sensors .
- Methods of Application : The compound undergoes hydrolysis of imine bonds in the presence of quaternary ammonium salts of halides and oxo-anions .
- Results : The research showed that the mono-salicylidene compound CL1 showed the most extensive bond hydrolysis in the presence of anions .
Photochromism Prediction
- Scientific Field : Material Science
- Application Summary : Salicylidene o-chloroaniline is used in the prediction of photochromism of salicylideneaniline crystals .
- Methods of Application : A data mining approach was used to investigate the relationship between molecular and crystal structures and photochromism .
- Results : The research revealed that the dihedral angle is the most dominant structural parameter for photochromism, followed by the Hirshfeld surface volume .
Thermoresponsive Derivatives
- Scientific Field : Material Science
- Application Summary : Salicylidene o-chloroaniline is used in the synthesis of photo-and thermoresponsive derivatives .
- Methods of Application : The compound undergoes mechanochemical synthesis to create these derivatives .
- Results : The research reported on solid-state stabilization of their tautomeric forms either by change .
Anion Receptors (Revisited)
- Scientific Field : Chemistry
- Application Summary : Salicylidene o-chloroaniline is used in the creation of colorimetric and fluorimetric anion sensors .
- Methods of Application : The compound undergoes hydrolysis of imine bonds in the presence of quaternary ammonium salts of halides and oxo-anions .
- Results : The research showed that the mono-salicylidene compound CL1 showed the most extensive bond hydrolysis in the presence of anions .
Photo-and Thermoresponsive Derivatives (Revisited)
- Scientific Field : Material Science
- Application Summary : Salicylidene o-chloroaniline is used in the synthesis of photo-and thermoresponsive derivatives .
- Methods of Application : The compound undergoes mechanochemical synthesis to create these derivatives .
- Results : The research reported on solid-state stabilization of their tautomeric forms either by change .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZYMXSMSDKXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279199 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylidene o-chloroaniline | |
CAS RN |
3172-42-7 | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene o-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2-Chlorophenyl)imino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




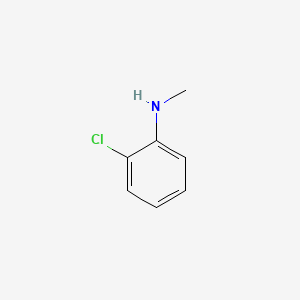
![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
